

In-Depth Technical Guide: Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

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Compound of Interest

Compound Name: *Diethyl 3-methyl-1h-pyrrole-2,4-dicarboxylate*

Cat. No.: *B1295841*

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CAS Number: 5448-16-8

A Comprehensive Overview for Researchers and Drug Development Professionals

Introduction: **Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate** is a polysubstituted pyrrole derivative that holds significant interest within the fields of medicinal chemistry and materials science. The pyrrole scaffold is a ubiquitous structural motif in a vast array of biologically active natural products and synthetic compounds, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological relevance of **Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate**, tailored for researchers, scientists, and professionals engaged in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of **Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate** is presented in the table below. These properties are essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference
CAS Number	5448-16-8	N/A
Molecular Formula	C ₁₁ H ₁₅ NO ₄	N/A
Molecular Weight	225.24 g/mol	N/A
Appearance	Solid	N/A
Purity	Typically ≥97%	N/A
InChI Key	KJPYNVNXXUELAB-UHFFFAOYSA-N	N/A

Synthesis of Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate

The synthesis of polysubstituted pyrroles is a well-established area of organic chemistry, with several named reactions providing versatile routes to this heterocyclic core. The most common and adaptable methods for the synthesis of compounds structurally related to **Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate** are the Knorr Pyrrole Synthesis and the Hantzsch Pyrrole Synthesis.

Proposed Synthetic Pathway: Modified Knorr Pyrrole Synthesis

While a specific experimental protocol for the direct synthesis of **Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate** is not readily available in the public domain, a reliable synthesis can be adapted from the well-documented Knorr synthesis of the closely related Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate.^{[1][2]} This one-pot method is advantageous due to its use of readily available starting materials and generally good yields.^{[1][2]}

Reaction Scheme:

The synthesis involves the reaction of an α -amino- β -ketoester with a β -ketoester. For the target molecule, this would likely involve the condensation of ethyl 2-amino-3-oxobutanoate with ethyl acetoacetate.

Experimental Protocol (Adapted from the synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate):^[1]^[2]

- Preparation of Ethyl 2-amino-3-oxobutanoate (in situ):
 - Dissolve ethyl acetoacetate in glacial acetic acid in a three-necked round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.
 - Cool the solution to 0-5 °C in an ice-salt bath.
 - Slowly add a chilled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 10 °C.
 - After the addition is complete, allow the mixture to stir for an additional 30 minutes at the same temperature to form the oximino derivative.
- Reduction and Condensation:
 - To the reaction mixture, add a second equivalent of ethyl acetoacetate.
 - Gradually add zinc dust in small portions. The reaction is exothermic and should be controlled with an ice bath to maintain a moderate temperature.
 - After the initial exothermic reaction subsides, heat the mixture to reflux for 1-2 hours to ensure the completion of the reaction.
- Work-up and Purification:
 - Pour the hot reaction mixture into a large volume of cold water with vigorous stirring to precipitate the crude product.
 - Collect the precipitate by vacuum filtration and wash thoroughly with water.
 - Dry the crude product in a desiccator.
 - Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to obtain the purified **Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate**.

- Characterization:
 - Confirm the identity and purity of the final product using standard analytical techniques, including ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry. The melting point should also be determined and compared to literature values if available.

Potential Biological and Pharmacological Significance

The pyrrole nucleus is a key pharmacophore in numerous approved drugs and clinical candidates.[3] Derivatives of pyrrole-2,4-dicarboxylates have been investigated for a range of biological activities, highlighting the potential of **Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate** as a valuable scaffold for drug discovery.

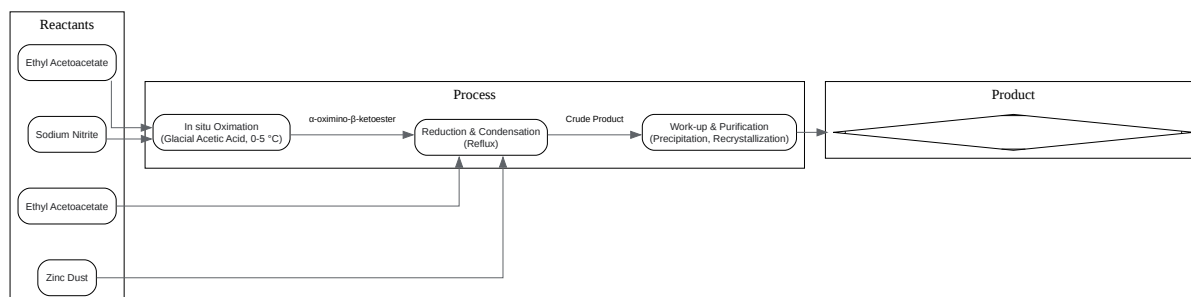
Anticancer Potential: Numerous pyrrole derivatives have demonstrated significant in vitro anticancer activity.[4] For instance, certain 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives have shown promising antiproliferative effects against various cancer cell lines, including melanoma and breast cancer.[4] The substitution pattern on the pyrrole ring is crucial for modulating this activity. The specific arrangement of the methyl and diethyl carboxylate groups in the target molecule could confer unique interactions with biological targets.

Enzyme Inhibition: The pyrrole scaffold is present in inhibitors of various enzymes. For example, some pyrrole derivatives have been identified as cholinesterase inhibitors, which are relevant in the context of Alzheimer's disease. The electronic and steric properties of **Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate** make it a candidate for screening against a variety of enzymatic targets.

Materials Science Applications: Beyond pharmacology, polysubstituted pyrroles are valuable precursors in materials science, particularly in the synthesis of porphyrins, corroles, and conductive polymers.[5] The functional groups on **Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate** offer handles for further chemical modification and polymerization.

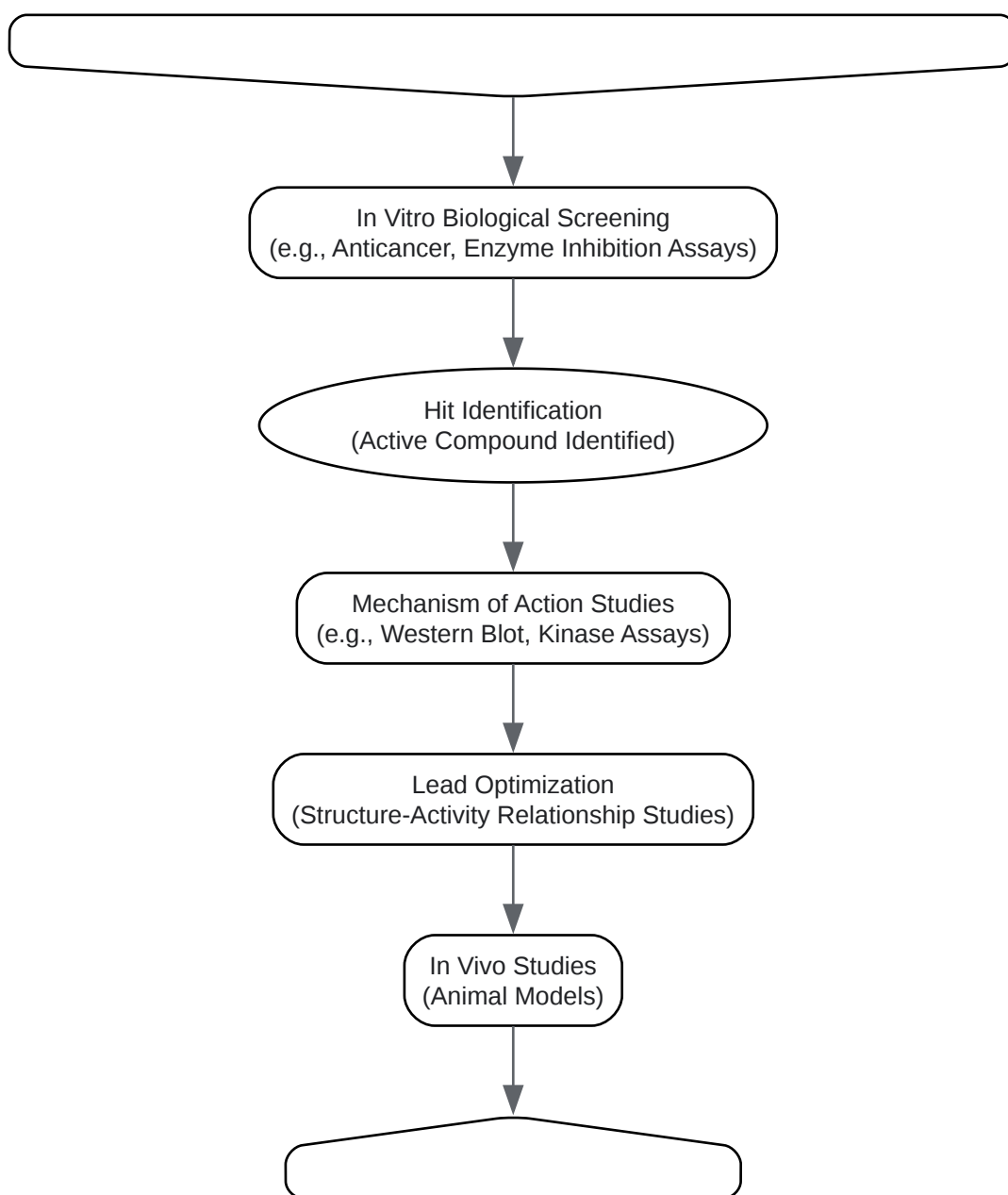
Experimental Workflow and Logical Relationships

The following diagrams illustrate the general synthetic approach and a hypothetical workflow for the biological evaluation of **Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate**.



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Figure 1: Proposed Knorr Synthesis Workflow.



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Figure 2: Hypothetical Drug Discovery Workflow.

Conclusion

Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate represents a versatile and synthetically accessible building block with considerable potential in both medicinal chemistry and materials science. While specific biological data for this exact compound is limited in publicly accessible literature, the well-documented activities of structurally related pyrrole derivatives provide a

strong rationale for its further investigation. The synthetic and experimental workflows outlined in this guide offer a robust starting point for researchers aiming to explore the properties and applications of this promising molecule. Future studies focusing on the systematic biological evaluation of **Diethyl 3-methyl-1H-pyrrole-2,4-dicarboxylate** are warranted to fully elucidate its therapeutic potential.

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